molecular formula C19H26ClN3O3S2 B2549176 3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1330314-83-4

3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2549176
CAS No.: 1330314-83-4
M. Wt: 444.01
InChI Key: DUJYTXJAIGKDRI-UHFFFAOYSA-N
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Description

This compound is a derivative of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . It is a research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Scientific Research Applications

Synthesis and Biological Activities

Compounds with the thiazolo[5,4-c]pyridin moiety, such as isothiazolopyridines, pyridothiazines, and pyridothiazepines, have been synthesized using both conventional chemical methods and modern microwave techniques. These compounds exhibit valuable biological activities, which positions them as potential candidates for further drug development (Youssef, Azab, & Youssef, 2012).

Antiviral and Anticonvulsant Properties

Specific derivatives within this chemical class have shown promising antiviral activity against human immunodeficiency virus type 1 (HIV-1), with modifications to the hydrophobic aryl substituent on the benzene substructure enhancing anti-HIV activity. This suggests their potential utility in the development of novel antiviral therapies (Okazaki et al., 2015). Additionally, related compounds have demonstrated anticonvulsant properties, further underscoring the versatility of thiazolo[5,4-c]pyridin derivatives in therapeutic applications (Paronikyan et al., 2002).

Anti-inflammatory and Antimicrobial Activities

The structural analog methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to the thiazolo[5,4-c]pyridin class, was synthesized targeting novel molecules with potential anti-inflammatory properties, indicating the therapeutic potential of these compounds in treating inflammation-related disorders (Moloney, 2001). Moreover, certain heterocyclic carboxamides, structurally akin to thiazolo[5,4-c]pyridin derivatives, were prepared and evaluated as potential antipsychotic agents, demonstrating their broad pharmacological applicability (Norman et al., 1996).

Antiproliferative and Antitubercular Effects

Compounds in this category have exhibited significant antiproliferative activity, with some derivatives showing the ability to disrupt cell cycles and induce apoptosis, highlighting their potential in cancer research (Sarhan et al., 2010). Furthermore, derivatives with modifications have been studied for their antimycobacterial properties against Mycobacterium tuberculosis, suggesting their relevance in the development of new antitubercular agents (Malinka et al., 1998).

Properties

IUPAC Name

3-propan-2-ylsulfonyl-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2.ClH/c1-4-9-22-10-8-16-17(12-22)26-19(20-16)21-18(23)14-6-5-7-15(11-14)27(24,25)13(2)3;/h5-7,11,13H,4,8-10,12H2,1-3H3,(H,20,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJYTXJAIGKDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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